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Compound of Interest

Compound Name:
Ethyl 1,2,3-thiadiazole-4-

carboxylate

Cat. No.: B1266816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3-thiadiazole scaffold has garnered significant attention in medicinal and agricultural

chemistry due to its diverse biological activities. This guide provides a comparative analysis of

the structure-activity relationships (SAR) of 1,2,3-thiadiazole analogs, focusing on their

anticancer, antimicrobial, and insecticidal properties. The information is presented to facilitate

the rational design of more potent and selective agents.

Anticancer Activity
1,2,3-Thiadiazole derivatives have demonstrated promising cytotoxic effects against a range of

cancer cell lines. The SAR studies reveal that the nature and position of substituents on the

thiadiazole ring and its appended moieties play a crucial role in determining their anticancer

potency.

Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative

1,2,3-thiadiazole analogs against various cancer cell lines.
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Compound
ID

Substituent
R1

Substituent
R2

Cancer Cell
Line

IC50 (µM) Reference

Series 1: D-

ring fused

DHEA

derivatives

22 - -
T47D

(Breast)
0.058 [1]

23 - -
T47D

(Breast)
0.042 [1]

25 - -
T47D

(Breast)
0.049 [1]

Adriamycin

(Control)
- -

T47D

(Breast)
0.04 [1]

Series 2:

Pyrazole

oxime

derivatives

8e
4-bromo-

phenyl
4-methyl

Panc-1

(Pancreatic)
12.79 [1]

8l
2,3-difluoro-

phenyl
4-methyl

Panc-1

(Pancreatic)
12.22 [1]

Sorafenib

(Control)
- -

Panc-1

(Pancreatic)
11.50 [1]

8e
4-bromo-

phenyl
4-methyl

Huh-7

(Hepatocellul

ar)

11.84 [1]

8l
2,3-difluoro-

phenyl
4-methyl

Huh-7

(Hepatocellul

ar)

10.11 [1]
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Cisplatin

(Control)
- -

Huh-7

(Hepatocellul

ar)

12.70 [1]

Series 3:

Hsp90

Inhibitors

Compound A

5-aryl-4-(5-

substituted-

2,4-

dihydroxyphe

nyl)

-
HCT-116

(Colon)
3.2 - 4.6 [1]

Compound B

4-(2,4-

dihydroxyphe

nyl)

5-aryl A549 (Lung) 0.35 [2]

Compound C

4-(2,4-

dihydroxyphe

nyl)

5-aryl
IGR39

(Melanoma)
0.35 [2]

Compound D

4-(2,4-

dihydroxyphe

nyl)

5-aryl

U87

(Glioblastoma

)

0.35 [2]

Key SAR Insights:

D-ring fused dehydroepiandrosterone (DHEA) derivatives of 1,2,3-thiadiazole show potent

activity against breast cancer cells, with IC50 values comparable to the standard drug

adriamycin.[1]

For pyrazole oxime derivatives, the presence of a methyl group at position 4 of the

thiadiazole ring and halogen substitutions on the phenyl ring (e.g., 4-bromo or 2,3-difluoro)

are favorable for activity against pancreatic and hepatocellular carcinoma cell lines.[1]

Hsp90 inhibitors based on the 4-(2,4-dihydroxyphenyl)-1,2,3-thiadiazole scaffold exhibit

nanomolar binding affinity to Hsp90 and potent antiproliferative effects in the sub-micromolar

range against various cancer cell lines.[2]
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Mechanisms of Anticancer Action & Signaling Pathways
Two prominent mechanisms of action for the anticancer effects of 1,2,3-thiadiazole analogs are

the inhibition of tubulin polymerization and the inhibition of Heat Shock Protein 90 (Hsp90).

1. Tubulin Polymerization Inhibition:

Certain 1,2,3-thiadiazole derivatives act as microtubule-destabilizing agents by binding to the

colchicine binding site of tubulin, thereby inhibiting its polymerization into microtubules. This

disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and

subsequent apoptosis.
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Tubulin Polymerization Inhibition by 1,2,3-Thiadiazole Analogs
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Caption: Tubulin polymerization inhibition pathway.

2. Hsp90 Inhibition:

Hsp90 is a molecular chaperone crucial for the stability and function of numerous client

proteins, many of which are oncoproteins involved in tumor growth and survival. 1,2,3-

Thiadiazole-based inhibitors bind to the ATP-binding site in the N-terminal domain of Hsp90,
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leading to the proteasomal degradation of its client proteins. This disrupts multiple oncogenic

signaling pathways, ultimately causing cancer cell death.[2][3]

Hsp90 Inhibition by 1,2,3-Thiadiazole Analogs
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Caption: Hsp90 inhibition signaling pathway.
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Antimicrobial Activity
1,2,3-Thiadiazole derivatives have shown considerable potential as antimicrobial agents

against a variety of bacterial and fungal strains. The substituents on the thiadiazole ring

significantly influence their antimicrobial spectrum and potency.

Quantitative Comparison of Antimicrobial Activity
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected

1,2,3-thiadiazole analogs against pathogenic microorganisms.
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Compound
ID

Substituent
R1

Substituent
R2

Microorgani
sm

MIC (µg/mL) Reference

Series 4

4c
4-

chlorophenyl

3-Acetyl-1-

phenyl-1H-

pyrazole-4-

carbonyl

Bacillus

subtilis
0.12 [4]

9a

4-

methoxyphen

yl

-
Bacillus

subtilis
0.12 [4]

9b
4-

methylphenyl
-

Aspergillus

fumigatus
0.9 [4]

9b
4-

methylphenyl
-

Geotrichum

candidum
0.08 [4]

9b
4-

methylphenyl
-

Staphylococc

us aureus
1.95 [4]

Series 5

148

Benzo[d]thiaz

ol-7-

carboxylate

triethyltin
Physalospora

piricola
0.12 [5]

148

Benzo[d]thiaz

ol-7-

carboxylate

triethyltin
Gibberella

zeae
0.16 [5]

Key SAR Insights:

The presence of a pyrazole moiety linked to the thiadiazole ring, as seen in compound 4c,

can confer potent antibacterial activity.[4]

For some derivatives, the nature of the substituent on the phenyl ring attached to the

thiadiazole nitrogen is critical, with electron-withdrawing or donating groups influencing the

activity spectrum.[4]
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Organotin-based 1,2,3-thiadiazole carboxylate analogues, such as 148, exhibit strong and

broad-spectrum antifungal activity.[5]

Insecticidal Activity
Several 1,2,3-thiadiazole analogs have been investigated as potential insecticides, showing

promising activity against various agricultural pests.

Quantitative Comparison of Insecticidal Activity
The following table summarizes the insecticidal activity (LC50 or mortality rate) of

representative 1,2,3-thiadiazole derivatives.
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Compound
ID

Substituent
R1

Substituent
R2

Target Pest Activity Reference

Series 6:

Carboxamide

derivatives

120
4-fluoro-

phenyl
-

Myzus

persicae

(Aphid)

LC50: 33.4

µg/mL
[5]

121
2,4-difluoro-

phenyl
-

Myzus

persicae

(Aphid)

LC50: 50.2

µg/mL
[5]

122
4-methyl-

phenyl
-

Myzus

persicae

(Aphid)

LC50: 61.8

µg/mL
[5]

Pymetrozine

(Control)
- -

Myzus

persicae

(Aphid)

LC50: 7.1

µg/mL
[5]

Series 7:

Diacylhydrazi

ne derivatives

118

N-tert-butyl-

N,N'-

diacylhydrazi

ne

-
Plutella

xylostella

79% mortality

@ 200 µg/mL
[5]

119

N-tert-butyl-

N,N'-

diacylhydrazi

ne

-
Plutella

xylostella

68% mortality

@ 200 µg/mL
[5]

Tebufenozide

(Control)
- -

Plutella

xylostella

40% mortality

@ 200 µg/mL
[5]

Key SAR Insights:
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For 1,2,3-thiadiazole carboxamides, the presence of fluoro or difluoro groups on the phenyl

moiety enhances aphicidal activity, while methyl substitution leads to lower activity.[5]

N-tert-butyl-N,N'-diacylhydrazine derivatives of 1,2,3-thiadiazole show significant insecticidal

potential against Plutella xylostella, outperforming the reference agent tebufenozide.[5]

Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of experimental data.

Below are outlines of common experimental protocols used in the evaluation of 1,2,3-

thiadiazole analogs.

General Experimental Workflow
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General Workflow for Biological Evaluation of 1,2,3-Thiadiazole Analogs
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Caption: A generalized experimental workflow.
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Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric

method to assess cell viability.

Cell Seeding: Cancer cells (e.g., HCT-116, T47D) are seeded into 96-well plates at a density

of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[6]

Compound Treatment: Stock solutions of the 1,2,3-thiadiazole derivatives are prepared in

DMSO and serially diluted with culture medium to achieve the desired final concentrations.

The cells are then treated with these solutions and incubated for a specified period (e.g., 48

or 72 hours).[6]

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate

is incubated for another 2-4 hours. During this time, viable cells with active mitochondrial

dehydrogenases reduce the yellow MTT to purple formazan crystals.[6]

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or

isopropanol) is added to dissolve the formazan crystals.[6]

Absorbance Measurement: The absorbance of the resulting purple solution is measured at a

specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly

proportional to the number of viable cells.[6]

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting

the percentage of cell viability against the compound concentration.[6]

Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in

a suitable broth medium.

Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a 96-well

microtiter plate containing the appropriate broth medium.

Inoculation: Each well is inoculated with the standardized microbial suspension.
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Incubation: The microtiter plate is incubated under appropriate conditions (temperature and

time) for microbial growth.

MIC Determination: The MIC is determined as the lowest concentration of the compound that

completely inhibits the visible growth of the microorganism.

Insecticidal Activity: Leaf-Dip Bioassay
This method is commonly used to assess the toxicity of compounds to phytophagous insects

like aphids.

Preparation of Test Solutions: A series of concentrations of the test compounds are prepared

in a suitable solvent, often with a surfactant to ensure even coating.

Leaf Treatment: Fresh leaves of a host plant are dipped into the test solutions for a short

period (e.g., 10-30 seconds) and then allowed to air dry.

Insect Exposure: The treated leaves are placed in a petri dish with a moist filter paper, and a

known number of insects are introduced onto the leaves.

Mortality Assessment: Mortality is assessed after 24, 48, and 72 hours. Insects that are

unable to move when prodded are considered dead.

LC50 Determination: The median lethal concentration (LC50) is calculated by testing a range

of concentrations and performing a probit analysis.[7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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